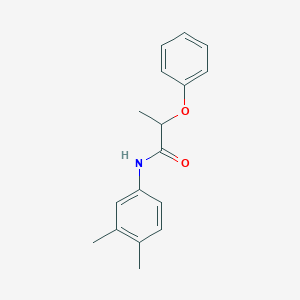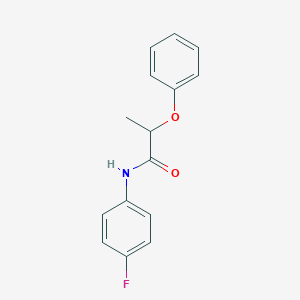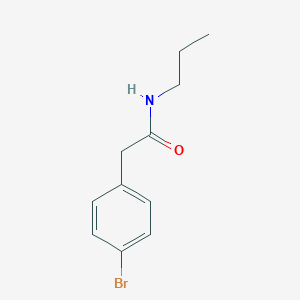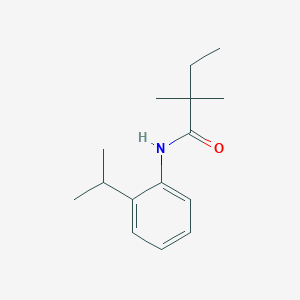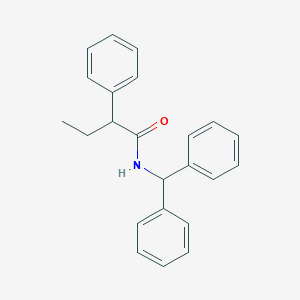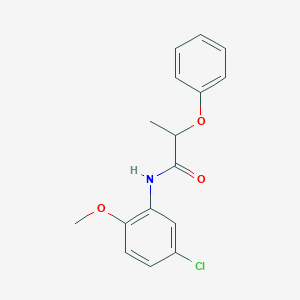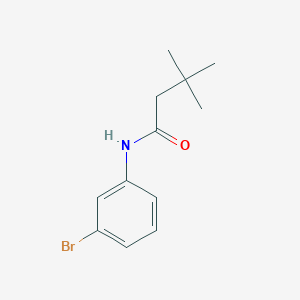
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MDPV and is classified as a synthetic cathinone. MDPV has been found to have stimulating effects on the central nervous system and has been used in various research studies to investigate its mechanism of action and potential therapeutic benefits.
作用機序
The exact mechanism of action of MDPV is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. This mechanism of action is similar to other stimulants, such as cocaine and amphetamines. MDPV has been found to have a high affinity for the dopamine transporter, which may contribute to its stimulating effects on the central nervous system.
Biochemical and Physiological Effects:
MDPV has been found to have a range of biochemical and physiological effects on the body. In addition to its stimulating effects on the central nervous system, MDPV has been found to increase heart rate and blood pressure. It has also been shown to have an effect on the release of various neurotransmitters, including dopamine and norepinephrine.
実験室実験の利点と制限
One advantage of using MDPV in lab experiments is its potential therapeutic benefits. MDPV has been found to have a stimulating effect on the central nervous system and may be effective in treating symptoms of depression and other mood disorders. However, there are also limitations to using MDPV in lab experiments. One limitation is the potential for abuse and addiction, which may complicate the interpretation of study results.
将来の方向性
There are many potential future directions for research on MDPV. One area of research that has received significant attention is the development of new treatments for depression and other mood disorders. MDPV has shown promise in this area, and further research may lead to the development of new and more effective treatments. Other potential future directions for research on MDPV include investigating its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
合成法
MDPV is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of MDPV is a complex process that requires careful attention to detail and safety precautions. The specific synthesis method used may vary depending on the desired purity and yield of the final product.
科学的研究の応用
MDPV has been used in various scientific research studies to investigate its potential therapeutic benefits. One area of research that has received significant attention is the use of MDPV as a potential treatment for depression and other mood disorders. Studies have shown that MDPV has a stimulating effect on the central nervous system and may be effective in treating symptoms of depression.
特性
IUPAC Name |
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4S/c1-17-8-10-18(11-9-17)22(24)16-23(19-12-14-20(27-2)15-13-19)28(25,26)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXSWRNBEXWPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



